molecular formula C20H16N2O2 B11651904 2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol

2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol

Cat. No.: B11651904
M. Wt: 316.4 g/mol
InChI Key: KCFAAGAGYIRJOJ-UHFFFAOYSA-N
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Description

    2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol: is a complex organic compound with a fused benzodiazepine and phenol structure. Let’s break it down:

  • This compound may have interesting pharmacological properties due to its unique structure.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Without direct information on this compound, we can speculate based on its structure:
      • It likely undergoes oxidation , reduction , and substitution reactions.
      • Common reagents could include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution.
      • Major products would depend on the specific reaction conditions.
  • Scientific Research Applications

    • Research applications could span various fields:

        Medicine: Investigate its potential as anxiolytic, sedative, or anticonvulsant.

        Chemistry: Explore its reactivity and applications in synthesis.

        Biology: Study its effects on cellular processes.

        Industry: Assess its use in materials or pharmaceuticals.

  • Mechanism of Action

    • Again, specific details are lacking, but benzodiazepines often act as positive allosteric modulators of GABA receptors, enhancing inhibitory neurotransmission.
    • Molecular targets likely involve GABA receptors and downstream signaling pathways.
  • Comparison with Similar Compounds

    • Similar compounds might include other benzodiazepines, phenols, or hybrid structures.
    • Further research would reveal its uniqueness compared to known compounds.

    Remember that this compound’s detailed information may require access to specialized databases or recent research articles.

    Properties

    Molecular Formula

    C20H16N2O2

    Molecular Weight

    316.4 g/mol

    IUPAC Name

    2-[2-(furan-2-yl)-3H-1,5-benzodiazepin-4-yl]-4-methylphenol

    InChI

    InChI=1S/C20H16N2O2/c1-13-8-9-19(23)14(11-13)17-12-18(20-7-4-10-24-20)22-16-6-3-2-5-15(16)21-17/h2-11,23H,12H2,1H3

    InChI Key

    KCFAAGAGYIRJOJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=CO4

    Origin of Product

    United States

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